- A Lacunary Polyoxovanadate Precursor and Transition-Metal-Sandwiched Derivatives for Catalytic Oxidation of SulfidesChemistry - A European Journal, 2020, 26(40), 8760-8766,
Cas no 934-71-4 (1-Bromo-4-(methylsulfinyl)benzene)

934-71-4 structure
Nome del prodotto:1-Bromo-4-(methylsulfinyl)benzene
1-Bromo-4-(methylsulfinyl)benzene Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Bromo-4-(methylsulfinyl)benzene
- 1-bromo-4-methylsulfinylbenzene
- Benzene,1-bromo-4-(methylsulfinyl)-
- 1-bromo-4-methanesulfinylbenzene
- 1-bromo-4-methylsulfinyl-benzene
- 4-BrC6H4SOMe
- 4-bromo-(methylsulfinyl)benzene
- 4-Bromophenyl methyl sulphoxide
- 4-Bromophenylmethylsulfoxide
- 4-bromophenylsulfinylmethane
- Methyl 4-bromophenyl sulfoxide
- p-BrC6H4S(O)Me
- p-BrPhS(O)Me
- 4-Bromo(methylsulfinyl)benzene
- Methyl p-bromophenyl sulfoxide
- [(4-Bromophenyl)sulfinyl]methane
- p-Bromophenyl methyl sulfoxide
- 4-Bromophenyl methyl sulfoxide
- Benzene, 1-bromo-4-(methylsulfinyl)-
- 1-Brom-4-methansulfinylbenzen
- Methyl (4-bromophenyl) sulfoxide
- MPOPDYTWAYBUOD-UHFFFAOYSA-N
- 1-bromo-4-methanesulfinyl-Benzene
- 1-Bromo-4-(met
- 1-Bromo-4-(methylsulfinyl)benzene (ACI)
- Sulfoxide, p-bromophenyl methyl (7CI, 8CI)
- (±)-4-(Bromophenyl) methyl sulfoxide
- (±)-p-Bromophenyl methyl sulfoxide
- AKOS015835621
- 1-Bromo-4-(methylsulphinyl)benzene
- SCHEMBL2575115
- A12944
- DTXSID90918463
- 934-71-4
- J-620020
- SY253160
- PS-4871
- MFCD00159074
- 1-Bromo-4-(methanesulfinyl)benzene
- DB-005709
- CS-0096007
- 1-BROMO-4-(METHYLSULPHINYL)BENZENE 97
-
- MDL: MFCD00159074
- Inchi: 1S/C7H7BrOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3
- Chiave InChI: MPOPDYTWAYBUOD-UHFFFAOYSA-N
- Sorrisi: O=S(C)C1C=CC(Br)=CC=1
Proprietà calcolate
- Massa esatta: 217.94000
- Massa monoisotopica: 217.94
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 10
- Conta legami ruotabili: 1
- Complessità: 130
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.7
- Superficie polare topologica: 36.3
Proprietà sperimentali
- Densità: 1.68
- Punto di fusione: 86-87 ºC
- Punto di ebollizione: 319.4°C at 760 mmHg
- Punto di infiammabilità: 147°C
- Indice di rifrazione: 1.659
- PSA: 36.28000
- LogP: 3.05220
1-Bromo-4-(methylsulfinyl)benzene Informazioni sulla sicurezza
- Dichiarazione di pericolo: Irritant/Keep Cold
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Sealed in dry,2-8°C
1-Bromo-4-(methylsulfinyl)benzene Dati doganali
- CODICE SA:2930909090
- Dati doganali:
Codice doganale cinese:
2930909090Panoramica:
2930909090. Altri composti organici dello zolfo. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2930909090. altri composti organici solforati. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
1-Bromo-4-(methylsulfinyl)benzene Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A261156-25g |
1-Bromo-4-(methylsulfinyl)benzene |
934-71-4 | 98% | 25g |
$418.0 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1166647-1g |
1-Bromo-4-(methylsulfinyl)benzene |
934-71-4 | 98% | 1g |
¥198.00 | 2024-04-24 | |
Apollo Scientific | OR3341-250mg |
4-Bromophenyl methyl sulphoxide |
934-71-4 | 98% | 250mg |
£15.00 | 2025-02-19 | |
Ambeed | A261156-250mg |
1-Bromo-4-(methylsulfinyl)benzene |
934-71-4 | 98% | 250mg |
$10.0 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-AT228-200mg |
1-Bromo-4-(methylsulfinyl)benzene |
934-71-4 | 98% | 200mg |
238.0CNY | 2021-08-04 | |
Alichem | A019087668-5g |
1-Bromo-4-(methylsulfinyl)benzene |
934-71-4 | 95% | 5g |
$836.16 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1166647-100mg |
1-Bromo-4-(methylsulfinyl)benzene |
934-71-4 | 98% | 100mg |
¥ŰŰœ | 2023-07-25 | |
eNovation Chemicals LLC | D749449-5g |
1-Bromo-4-(methylsulfinyl)benzene |
934-71-4 | 97% | 5g |
$120 | 2024-06-07 | |
Chemenu | CM344428-25g |
1-Bromo-4-(methylsulfinyl)benzene |
934-71-4 | 95%+ | 25g |
$686 | 2022-05-27 | |
eNovation Chemicals LLC | D749449-25g |
1-Bromo-4-(methylsulfinyl)benzene |
934-71-4 | 97% | 25g |
$290 | 2024-06-07 |
1-Bromo-4-(methylsulfinyl)benzene Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Vanadate(14-), triaconta-μ-oxooctadecaoxobis[μ10-[selenato(2-)-κO:κO:κO:κO′:κO′:… Solvents: Methanol ; 60 min, 25 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Ruthenium(2+), tris(2,2′-bipyridine-κN1,κN1′)-, (OC-6-11)-, 1,1,1-trifluorometha… , 2865164-71-0 Solvents: Acetonitrile ; 1 h, rt
Riferimento
- Lanthanide-Anderson Polyoxometalates Frameworks: Efficient Sulfide PhotooxidationInorganic Chemistry, 2022, 61(49), 20080-20086,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: 2,3-Benzodioxin-1,4-dione Solvents: Dichloromethane ; 8 h, 25 °C
Riferimento
- Metal- and additive-free oxygen-atom transfer reaction: an efficient and chemoselective oxidation of sulfides to sulfoxides with cyclic diacyl peroxidesOrganic & Biomolecular Chemistry, 2017, 15(12), 2647-2654,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: N,N-Bis[(3,5-dichloro-2-hydroxyphenyl)methyl]glycine (reaction products with functionalized graphene oxide,iron complex) Solvents: Water ; 5 h, rt
Riferimento
- Selective and green oxidation of sulfides in water using a new iron(III) bis(phenol) amine complex supported on functionalized graphene oxideSynthetic Metals, 2017, 233, 63-73,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Acetic acid , Hydrogen peroxide Solvents: Water ; 0 °C; overnight, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide ; basified
1.2 Reagents: Sodium hydroxide ; basified
Riferimento
- Highly functional group tolerant, (E)-selective transfer semihydrogenation of alkynes catalyzed by iridium complex bearing unsymmetrical ferrocene-based phosphine ligandChemRxiv, 2021, 1, 1-15,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-31)-Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato… Solvents: Chloroform-d ; 100 h, 25 °C
Riferimento
- Visible light-promoted selective oxidation of sulfides to sulfoxides catalyzed by ruthenium porphyrins with iodobenzene diacetateApplied Catalysis, 2014, 478, 275-282,
Metodo di produzione 7
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Acetic acid , Hydrogen peroxide Solvents: Water ; 0 °C; overnight, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, 0 °C
Riferimento
- Ligand-to-metal ratio controls stereoselectivity: Highly functional-group-tolerant, iridium-based, (E)-selective alkyne transfer semihydrogenationChem Catalysis, 2022, 2(6), 1346-1361,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Toluene 2,4-diisocyanate (functionalized TiO2 nanoparticles immobilized on deep eutectic solvent) ; 80 min, rt
Riferimento
- Deep eutectic solvent-assisted synthesis of highly efficient nanocatalyst (n-TiO2@TDI@DES (ZnCl2:urea)) for chemoselective oxidation of sulfides to sulfoxidesApplied Organometallic Chemistry, 2021, 35(3),,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Palladium Solvents: Methanol , Water ; 16 h, 60 °C
Riferimento
- Synthesis and nano-Pd catalyzed chemoselective oxidation of symmetrical and unsymmetrical sulfidesOrganic & Biomolecular Chemistry, 2019, 17(11), 3048-3055,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: 9H-Fluoren-9-one, 2,7-di-9H-carbazol-9-yl-, polymer with dimethoxymethane Solvents: Methanol , Acetonitrile ; 20 h, 1 atm, 25 °C
Riferimento
- Robust porous organic polymers as efficient heterogeneous organo-photocatalysts for aerobic oxidation reactionsJournal of Materials Chemistry A: Materials for Energy and Sustainability, 2017, 5(18), 8697-8704,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: [4-[2-[10-[2-(4-Carboxyphenyl)ethynyl]-9-anthracenyl]ethynyl]benzoato(2-)-κO,κO′… Solvents: Methanol , Chloroform ; 5 h, rt
Riferimento
- Selective photooxidation of sulfides mediated by singlet oxygen using visible-light-responsive coordination polymersChemical Communications (Cambridge, 2018, 54(92), 13002-13005,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Rhenium, [2-(mercapto-κS)benzenemethanethiolato(2-)-κS]methyloxo(triphenylphosph… Solvents: Chloroform
Riferimento
- Oxorhenium(V) Dithiolates Catalyze the Oxidation by tert-Butyl Hydroperoxide of Sulfoxides and Sulfides, Including 4,6-DimethyldibenzothiopheneInorganic Chemistry, 2002, 41(5), 1272-1280,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: 2962812-46-8 Solvents: Methanol ; 50 min, 50 °C
Riferimento
- Two 3D Two-Fold Interpenetrated Dia-Like Polyoxometalate-Based Metal-Organic Frameworks: Synthesis and Sulfide Selective Oxidation ActivityInorganic Chemistry, 2023, 62(33), 13221-13229,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: 2732900-19-3 (bonded to Fe3O4) ; 210 min, rt
Riferimento
- Schiff base complex of Mo supported on iron oxide magnetic nanoparticles (Fe3O4) as recoverable nanocatalyst for the selective oxidation of sulfidesJournal of the Iranian Chemical Society, 2017, 14(5), 963-975,
Metodo di produzione 16
Condizioni di reazione
1.1 Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) Solvents: Acetic acid ; 1 h, 70 °C; cooled
Riferimento
- Electron Transfer-Oxygen Transfer Oxygenation of Sulfides Catalyzed by the H5PV2Mo10O40 PolyoxometalateJournal of the American Chemical Society, 2010, 132(33), 11446-11448,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Sulfuric acid magnesium salt (1:1) , Hydrogen peroxide Catalysts: 1,3-Dimethyl-2,4,5,6(1H,3H)-pyrimidinetetrone Solvents: Dichloromethane , Water ; 30 min, rt
Riferimento
- Alloxan-Catalyzed Biomimetic Oxidations with Hydrogen Peroxide or Molecular OxygenACS Catalysis, 2020, 10(1), 245-252,
Metodo di produzione 18
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: 12-Hexyl-6-hydroxy-5H-dibenzo[b,h]fluorene-5,11,13-trione Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 2 min, rt; 60 min, rt
Riferimento
- KuQuinone as a Highly Stable and Reusable Organic Photocatalyst in Selective Oxidation of Thioethers to SulfoxidesJournal of Organic Chemistry, 2022, 87(21), 14016-14025,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Boronic acid, B,B′-1,4-phenylenebis-, polymer with 1,3,6,8-tetrabromopyrene Solvents: Acetonitrile ; 12 h, rt
Riferimento
- Designed polymeric conjugation motivates tunable activation of molecular oxygen in heterogeneous organic photosynthesisScience Bulletin, 2022, 67(1), 61-70,
1-Bromo-4-(methylsulfinyl)benzene Raw materials
1-Bromo-4-(methylsulfinyl)benzene Preparation Products
1-Bromo-4-(methylsulfinyl)benzene Letteratura correlata
-
Gang Hu,Jiaxi Xu,Pingfan Li Org. Biomol. Chem. 2018 16 4151
-
Vytautas Petkevi?ius,Justas Vaitekūnas,Mikas Sadauskas,Fabian Peter Josef Schultes,Dirk Tischler,Rolandas Me?kys Catal. Sci. Technol. 2022 12 7293
-
Wen Dai,Guosong Li,Lianyue Wang,Bo Chen,Sensen Shang,Ying Lv,Shuang Gao RSC Adv. 2014 4 46545
-
4. Cooperativity and steric hindrance: important factors in the binding of α-cyclodextrin with para-substituted aryl alkyl sulfides, sulfoxides and sulfonesD. Martin Davies,Michael E. Deary J. Chem. Soc. Perkin Trans. 2 1995 1287
-
Yanxin Wang,Kaiyue Yao,Duanjian Tao,Nian Xiang,Wei Wang,Zehui Zhang React. Chem. Eng. 2021 6 1475
934-71-4 (1-Bromo-4-(methylsulfinyl)benzene) Prodotti correlati
- 2138349-01-4((2-chloro-5,5,7,7-tetramethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-4-yl)methanol)
- 2126161-35-9(6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride)
- 1351648-81-1(N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide)
- 2171239-46-4(5-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}furan-2-carboxylic acid)
- 910797-04-5(tert-Butyl 8-(4-methylpiperidine-1-carbonyl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate)
- 2137592-58-4(methyl 5-amino-4-(butan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate)
- 750599-18-9(4-(4-Fluorophenyl)-5-1-(Piperidin-1-Yl)Ethyl-4h-1,2,4-Triazole-3-Thiol)
- 1291488-86-2(2-Methyl-4-propoxybenzofuran-6-carboxylicacid)
- 2021587-44-8(1-(1-cyanocyclopentyl)methylcyclopropane-1-sulfonyl chloride)
- 1522687-41-7(2,2,2-trifluoro-1-(quinolin-8-yl)ethan-1-one)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:934-71-4)1-Bromo-4-(methylsulfinyl)benzene

Purezza:99%
Quantità:25g
Prezzo ($):392.0